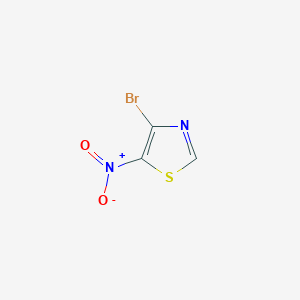
1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole is a chemical compound characterized by its unique structure, which includes a benzotriazole ring substituted with a 2-chloro-1-methoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with 2-chloro-1-methoxyethane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The benzotriazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted benzotriazoles, aldehydes, acids, and reduced benzotriazole derivatives .
Applications De Recherche Scientifique
1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The benzotriazole ring can interact with aromatic residues in proteins, stabilizing the compound-protein complex .
Comparaison Avec Des Composés Similaires
- 1-(2-Bromo-1-methoxyethyl)-1H-1,2,3-benzotriazole
- 1-(2-Chloro-1-ethoxyethyl)-1H-1,2,3-benzotriazole
- 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzimidazole
Uniqueness: 1-(2-Chloro-1-methoxyethyl)-1H-1,2,3-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and methoxyethyl groups allows for versatile chemical modifications and interactions with biological targets .
Propriétés
IUPAC Name |
1-(2-chloro-1-methoxyethyl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-14-9(6-10)13-8-5-3-2-4-7(8)11-12-13/h2-5,9H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNZQIDTMXAFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCl)N1C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-fluorophenyl)methyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2590968.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2590969.png)
![1-Ethyl-4-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2590970.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone](/img/structure/B2590971.png)
![N-BENZYL-2-(3,4-DIMETHYLPHENYL)-3-(ETHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2590973.png)
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/new.no-structure.jpg)
![N-(4-fluorophenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590975.png)
![benzyl N-(2-oxo-2-{3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-yl}ethyl)carbamate](/img/structure/B2590977.png)

![3-benzyl-5-[1-(3,4-diethoxybenzoyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2590982.png)
![3-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2590983.png)
![N-[(quinolin-8-yl)methyl]methanesulfonamide](/img/structure/B2590984.png)

![(3Z)-3-[(2-aminophenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2590987.png)
